6-(3-Cyanophenyl)-2-fluoropyridine-3-sulfonyl fluoride
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Overview
Description
6-(3-Cyanophenyl)-2-fluoropyridine-3-sulfonyl fluoride is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a cyanophenyl group, a fluoropyridine ring, and a sulfonyl fluoride functional group. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Cyanophenyl)-2-fluoropyridine-3-sulfonyl fluoride typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 6-(3-Cyanophenyl)-2-fluoropyridine-3-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming different products.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines and alcohols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield sulfonamide or sulfonate derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-(3-Cyanophenyl)-2-fluoropyridine-3-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorescent probes and imaging agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(3-Cyanophenyl)-2-fluoropyridine-3-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit the activity of enzymes or alter the function of receptors, leading to various biological effects .
Comparison with Similar Compounds
2-Fluoro-6-(3-cyanophenyl)pyridine: Similar structure but lacks the sulfonyl fluoride group.
3-Cyanophenyl isocyanate: Contains a cyanophenyl group but differs in the functional groups attached.
Uniqueness: 6-(3-Cyanophenyl)-2-fluoropyridine-3-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and potential for biological activity. This makes it a valuable compound for various applications that require specific chemical properties.
Properties
Molecular Formula |
C12H6F2N2O2S |
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Molecular Weight |
280.25 g/mol |
IUPAC Name |
6-(3-cyanophenyl)-2-fluoropyridine-3-sulfonyl fluoride |
InChI |
InChI=1S/C12H6F2N2O2S/c13-12-11(19(14,17)18)5-4-10(16-12)9-3-1-2-8(6-9)7-15/h1-6H |
InChI Key |
ZYROOBVSTWJHJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC(=C(C=C2)S(=O)(=O)F)F)C#N |
Origin of Product |
United States |
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